molecular formula C18H18N2O6S B2596241 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922006-96-0

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2596241
M. Wt: 390.41
InChI Key: GBXGCUWSJQMOLJ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Research has explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds, including variations of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates their potential utility in developing new antibacterial agents (Abbasi et al., 2016).

Enzyme Inhibitory Properties

These compounds also exhibit significant enzyme inhibitory activities. Specifically, they have been tested against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity. This suggests their potential use in treating conditions related to enzyme malfunction or overactivity (Abbasi et al., 2019).

Kinase Inhibition

The benzoxazepine core, a part of the chemical structure , is found in several kinase inhibitors. These inhibitors are significant in the development of treatments for various diseases, including cancers. The process development and scale-up for synthesizing such compounds indicate their practical applicability in therapeutic contexts (Naganathan et al., 2015).

Computational Studies

Computational quantum chemical studies have been conducted on similar sulfonamides, providing insights into their molecular structure and potential pharmaceutical applications. Such studies are crucial in drug development, helping to predict the efficacy and interactions of these compounds before clinical trials (Gaurav & Krishna, 2021).

Potential Anticancer Applications

Some benzoxepine derivatives, closely related to the compound , have been synthesized and evaluated for their potential as anticancer agents. This highlights the broader applicability of this class of compounds in therapeutic research aimed at treating various cancers (Kuntala et al., 2015).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-20-6-7-24-15-4-2-12(10-14(15)18(20)21)19-27(22,23)13-3-5-16-17(11-13)26-9-8-25-16/h2-5,10-11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXGCUWSJQMOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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